(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine
Overview
Description
Pyrazole derivatives are a class of compounds that have been studied extensively due to their wide range of biological activities. They are present in a number of well-established drugs with diverse therapeutic activities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives typically consists of a five-membered ring with two nitrogen atoms. The exact structure can vary depending on the specific derivative .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including reactions with boronic acids or esters, provided halogens are present in the C4 position .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary depending on the specific derivative. For example, the molecular weight of “(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine” is 125.17 g/mol .Scientific Research Applications
Ambient-Temperature Synthesis
A study reported the ambient-temperature synthesis of a novel compound similar to (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine by a condensation reaction. This synthesis could be relevant for the development of similar compounds in various scientific applications (Becerra, Cobo, & Castillo, 2021).
Application in Cobalt(II) Complexes
Research involving the formation of Cobalt(II) complexes with compounds structurally related to this compound was conducted. These complexes showed potential as catalysts in various chemical processes, including polymerization (Choi et al., 2015).
Antimicrobial and Anticancer Agents
A series of compounds, including derivatives of pyrazole moieties similar to this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed potential as effective agents against various microbial strains and cancer cells (Hafez, El-Gazzar, & Al-Hussain, 2016).
Potential Antipsychotic Agents
A study synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which may share structural similarities with this compound. These compounds demonstrated potential antipsychotic effects without interacting with dopamine receptors, indicating their potential application in psychiatric medicine (Wise et al., 1987).
Synthesis of Schiff Bases
Research into the synthesis of various Schiff bases, which could include derivatives of this compound, has shown potential in the development of new compounds with antibacterial activity (Al-Smaisim, 2012).
Crystal Structure Studies
The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, a compound related to this compound, was studied for its ability to interact with other molecules, providing insights into the crystal structures of such interactions (Reviriego et al., 2006).
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects They may interact with their targets causing changes that lead to their biological activity
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities . These could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it influences.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often affect the action of chemical compounds .
Safety and Hazards
Future Directions
Research into pyrazole derivatives is ongoing, with many studies focusing on the synthesis of new derivatives and the exploration of their biological activities . Future research directions may also include the development of more efficient synthesis methods and the investigation of new potential therapeutic applications .
Properties
IUPAC Name |
(3,5-diethyl-1-methylpyrazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-8-7(6-10)9(5-2)12(3)11-8/h4-6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTONGZCTYIPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-71-9 | |
Record name | (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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